

Physical and chemical properties of Dihydroarteannuin B

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Compound of Interest		
Compound Name:	Dihydroarteannuin B	
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Dihydroarteannuin B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Dihydroarteannuin B**, a significant cadinane sesquiterpene and a microbial metabolite of Arteannuin B.[1][2][3] Derived from Artemisia annua, this compound serves as a crucial molecule in the development of treatments, notably for malaria.[1][3] This document details its structural characteristics, stability, and solubility, alongside established experimental protocols for its synthesis and analysis. Furthermore, it elucidates the key signaling pathways through which **Dihydroarteannuin B** exerts its biological effects.

Core Physical and Chemical Properties

The fundamental properties of **Dihydroarteannuin B** are summarized below. These characteristics are foundational for its handling, formulation, and analytical assessment.

Table 1: Physical Properties of Dihydroarteannuin B



Property	Value	Source(s)
Appearance	Solid	[4]
Melting Point	Data not consistently available; thermal analysis indicates relatively low thermal stability.	[4][5]
Solubility	Poorly soluble in water (< 1 mg/mL at 25°C). Solubility can be significantly enhanced through complexation with cyclodextrins or formulation as solid dispersions.	[1][6][7]
Storage	Powder: -20°C; In solvent: -80°C. Aliquot stock solutions to prevent repeated freeze- thaw cycles.	[4][8]

Table 2: Chemical and Structural Properties of

Dihydroarteannuin B

Property	Value	Source(s)
Molecular Formula	C15H22O3	[1]
Molecular Weight	250.33 g/mol	[1][3]
CAS Number	87206-33-5	[1][2][3]
Chemical Name	Dihydroarteannuin B	[2]
Classification	Cadinane Sesquiterpene	[1][3]

Spectral Data and Structural Elucidation

The structural confirmation of **Dihydroarteannuin B** relies on a combination of spectroscopic techniques.



- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for determining the organic framework of the molecule. Specific chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.[9][10]
- Infrared (IR) Spectroscopy: FT-IR spectroscopy is employed to identify the functional groups present. Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups are key identifiers in the IR spectrum of **Dihydroarteannuin B**.[9][10]
- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structural features.[9]
- X-Ray Crystallography: This technique provides definitive information on the three-dimensional structure of the molecule in its crystalline state, including bond lengths, bond angles, and conformation.[6][7]

Stability and Degradation Profile

The stability of **Dihydroarteannuin B** is a critical factor in its development as a therapeutic agent.

- pH-Dependent Stability: The compound's stability is influenced by pH. Studies on the related compound dihydroartemisinin (DHA) show it is more stable in slightly acidic conditions (pH 7.2) compared to physiological pH (7.4).[11]
- Hydrolytic Degradation: Dihydroarteannuin B is susceptible to degradation under acidic hydrolytic conditions.[12] Forced degradation studies are essential to identify potential degradants.[12][13]
- Thermal Stability: Thermal analysis indicates a relatively low thermal stability, suggesting that the compound may undergo decomposition at elevated temperatures.[5] Proper storage at low temperatures is crucial.[4][8]

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and analysis of **Dihydroarteannuin B**.



Synthesis Protocols

- Reduction of Artemisinin: A common and scalable method involves the reduction of artemisinin.
 - Procedure: Artemisinin is suspended in methanol and cooled to 0-5°C. Sodium borohydride (NaBH₄) is added in portions over 30 minutes. The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC). The mixture is then neutralized (e.g., with acetic acid in methanol), concentrated, and the resulting residue is extracted with a suitable solvent like ethyl acetate.[14]
- Conversion from Dihydroartemisinic Acid: A facile, one-step conversion has been developed.
 - Procedure: This transformation is effectively carried out using a catalyst system of Pd(OAc)₂/CuCl₂/MnO₂. This method provides access to **Dihydroarteannuin B** from readily available artemisinic acid.[15]

Analytical Methods

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment, quantitative analysis, and stability studies.
 - Method: A typical stability-indicating method employs a C18 column (e.g., 250 x 4.6 mm, 5μm). The mobile phase often consists of a mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile, run at a flow rate of approximately 1 mL/min.[12] Detection is commonly performed using a UV detector.
- Forced Degradation Study: To understand the degradation pathways and develop stabilityindicating methods.
 - Acid Hydrolysis: The compound is dissolved in a suitable solvent (e.g., acetonitrile) and treated with an acid (e.g., 0.1 N HCl) at a controlled temperature (e.g., 60°C) for a specified duration.[12][13]
 - Base Hydrolysis: The compound is treated with a base (e.g., 0.1 N NaOH) under similar conditions.

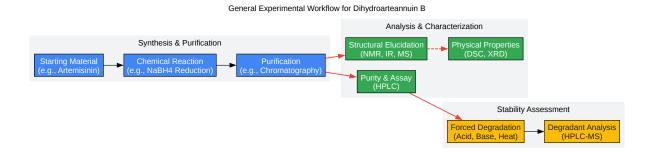


- Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., hydrogen peroxide).
- Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 100°C)
 for a defined period.[12]
- Analysis: Samples from each stress condition are then analyzed by HPLC to identify and quantify any degradation products.[12]

Mandatory Visualizations Experimental and Analytical Workflow

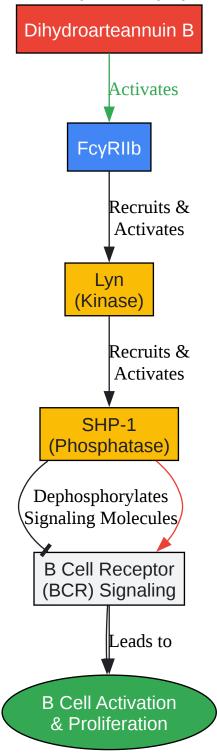
The following diagram illustrates a typical workflow for the synthesis and characterization of **Dihydroarteannuin B**.





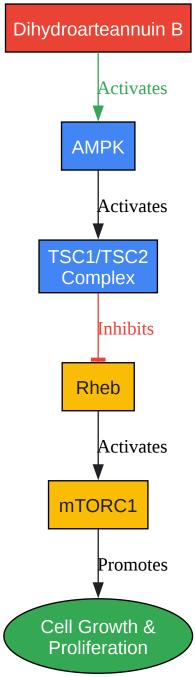


Activation of B Cell Inhibitory Pathway by Dihydroarteannuin B





Modulation of mTOR Pathway by Dihydroarteannuin B



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